molecular formula C20H18N2O2 B2648271 N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 51513-24-7

N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2648271
CAS RN: 51513-24-7
M. Wt: 318.376
InChI Key: YFFVFKUJIXEYQZ-UHFFFAOYSA-N
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Description

“N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with the molecular formula C20H18N2O2 . It is a type of 2-oxo-1,2-dihydropyridine-3-carboxamide, a group of compounds that have been synthesized and characterized for their potential biological applications .


Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxamides, including “N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide”, has been a subject of research due to their potential biological activities . These compounds have been synthesized as analogues of tacrine, a drug previously used to treat Alzheimer’s disease . The synthesis process involves the use of various chemical reactions and has been properly characterized .


Molecular Structure Analysis

The molecular structure of “N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide” includes a pyridine ring, which is a six-membered ring with one nitrogen atom . The compound also contains two benzyl groups and a carboxamide group .


Chemical Reactions Analysis

The chemical reactions involving 2-oxo-1,2-dihydropyridine-3-carboxamides are of significant interest in medicinal chemistry. These compounds have been found to exhibit strong potency in inhibiting acetylcholinesterase enzyme (AChE), an enzyme that plays a crucial role in Alzheimer’s disease .

Scientific Research Applications

1. Organic Synthesis of Natural Products and Biologically Active Molecules The selective O-benzylation of 2-oxo-1,2-dihydropyridines plays a critical role in the organic synthesis of natural products and biologically active molecules . This process allows access to a variety of O-benzyl products under mild reaction conditions, which are important synthetic intermediates in the protection of functional groups .

2. Development of New Methods for O-benzylation of 2-oxo-1,2-dihydropyridines A novel ternary system of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) has been reported to be highly effective for the selective O-benzylation of 2-oxo-1,2-dihydropyridines . This represents a new method toward the development for the O-benzylation of 2-oxo-1,2-dihydropyridines .

3. Synthesis of Potent Inhibitors Against Acetylcholinesterase Enzyme 2-oxo-1,2-dihydropyridine-3-carboxamides have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme . These compounds showed strong potency in inhibiting acetylcholinesterase, with some having activities higher than or close to donepezil .

Treatment of Alzheimer’s Disease

The synthesized 2-oxo-1,2-dihydropyridine-3-carboxamides have been evaluated by the in vivo zebra fish model for their potential in treating Alzheimer’s disease . One of the compounds showed better recovery from scopolamine-induced dementia than that of donepezil .

Synthesis of Isoindolo[2,1-a]quinoline Derivatives

The compound can be used in the synthesis of different derivatives belonging to the isoindolo[2,1-a]quinoline family . This is achieved through a Claisen–Smichdt-type condensation reaction .

Synthesis of Tacrine Analogues

Tacrine analogues free of hepatotoxicity have been synthesized using 2-oxo-1,2-dihydropyridine-3-carboxamides . These analogues have potential applications in the treatment of Alzheimer’s disease .

Mechanism of Action

While the exact mechanism of action of “N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is not specified in the available resources, 2-oxo-1,2-dihydropyridine-3-carboxamides in general have been found to inhibit the acetylcholinesterase enzyme (AChE) . This inhibition increases the level of acetylcholine in the synaptic cleft, which can help counteract the symptoms of Alzheimer’s disease .

Future Directions

The future directions for the research on “N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide” and related compounds could involve further exploration of their potential as inhibitors of acetylcholinesterase enzyme (AChE) and their possible applications in the treatment of Alzheimer’s disease . Additionally, further safety evaluations and in vivo models could be established to evaluate the safety of these compounds .

properties

IUPAC Name

N,1-dibenzyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-19(21-14-16-8-3-1-4-9-16)18-12-7-13-22(20(18)24)15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFVFKUJIXEYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330675
Record name N,1-dibenzyl-2-oxopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666777
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS RN

51513-24-7
Record name N,1-dibenzyl-2-oxopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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